N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a benzylpiperazine moiety linked to a phenyl ring, which is further connected to a trifluoromethyl-substituted benzamide group. Its structural complexity allows it to interact with various biological targets, making it valuable in medicinal chemistry and other research fields.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O/c26-25(27,28)21-8-4-7-20(17-21)24(32)29-22-9-11-23(12-10-22)31-15-13-30(14-16-31)18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODLPFHXQAFFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Coupling with 4-Fluoro-N-(4-nitrophenyl)benzamide: The intermediate is then coupled with 4-fluoro-N-(4-nitrophenyl)benzamide using a palladium-catalyzed cross-coupling reaction.
Reduction and Substitution: The nitro group is reduced to an amine, followed by substitution with trifluoromethylbenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amines.
Scientific Research Applications
Antimalarial Activity
Research has indicated that derivatives of piperazine, including N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide, exhibit antimalarial properties. A patent (NZ568335A) describes various piperazine derivatives as potential antimalarial agents, suggesting that modifications to the piperazine moiety can enhance efficacy against malaria parasites .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that related compounds possess antibacterial properties effective against Mycobacterium tuberculosis and other Gram-positive bacteria. The derivatives were characterized for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are critical enzymes in microbial metabolism .
Acetylcholinesterase and Butyrylcholinesterase Inhibition
This compound has been investigated for its role as an enzyme inhibitor. A study reported that derivatives of 4-(trifluoromethyl)benzohydrazide showed moderate inhibition of acetylcholinesterase (IC50 values ranging from 27.04 to 106.75 µM) and butyrylcholinesterase (IC50 values from 58.01 to 277.48 µM). These findings suggest that the compound could be a candidate for developing treatments targeting neurodegenerative diseases .
Case Study: Antimycobacterial Activity
A comprehensive study evaluated the antimicrobial efficacy of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, closely related to the compound . The results demonstrated significant activity against Mycobacterium tuberculosis, indicating that structural modifications can enhance the biological activity of piperazine derivatives .
Case Study: In Vitro Potency
In vitro studies have shown that certain derivatives of this compound exhibit enhanced potency as enzyme inhibitors when compared to existing drugs like rivastigmine, suggesting a promising avenue for further research in drug development .
Data Summary Table
Mechanism of Action
The mechanism by which N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide: shares similarities with other benzylpiperazine derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group significantly influences the compound’s pharmacokinetic properties, such as its metabolic stability and ability to penetrate biological membranes, making it a unique and valuable compound for research.
Biological Activity
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C22H22F3N3O
- Molecular Weight : 399.43 g/mol
This compound features a trifluoromethyl group, which is known to enhance metabolic stability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that piperazine derivatives can act as:
- Serotonin Receptor Agonists : Similar compounds have shown affinity for serotonin receptors, particularly 5-HT(1A), which are implicated in mood regulation and anxiety .
- Acetylcholinesterase Inhibitors : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown, thus enhancing cholinergic transmission .
Neuropharmacological Activity
- Antidepressant and Anxiolytic Effects : The structural features of this compound suggest potential antidepressant and anxiolytic properties due to its modulation of serotonin pathways.
- Cognitive Enhancement : By inhibiting AChE, this compound may improve cognitive functions, making it a candidate for treating neurodegenerative diseases like Alzheimer’s .
Case Studies
- Study on AChE Inhibition :
- Serotonin Receptor Binding Affinity :
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | IC50 (μM) | Notes |
|---|---|---|---|
| 4-Benzylpiperazine | Serotonin Agonist | Not specified | Basic piperazine structure |
| 1-(3-Trifluoromethylphenyl)piperazine | AChE Inhibitor | Not specified | Similar trifluoromethyl group |
| This compound | AChE Inhibitor & Serotonin Agonist | 0.09 | Enhanced activity due to structural modifications |
Q & A
Q. Basic
- H/C NMR : Key signals include:
- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 520.6 [M+H]) confirm molecular weight .
- Melting point analysis : Used to assess purity (e.g., 153–157°C for hydrochloride salts) .
What biological targets or therapeutic applications are associated with this compound?
Q. Basic
- Anti-tuberculosis activity : Demonstrated in vitro against Mycobacterium tuberculosis via inhibition of cell wall synthesis enzymes .
- Kinase inhibition : Structural analogs (e.g., AP24534) target BCR-ABL tyrosine kinase, including the T315I mutant in leukemia .
- Anticancer potential : Trifluoromethyl groups enhance metabolic stability, enabling exploration in solid tumors .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Q. Advanced
- Piperazine modifications : Substituents like 3-hydroxyphenyl or 4-fluorobenzyl improve target binding (e.g., 10-fold increase in BCR-ABL inhibition) .
- Trifluoromethyl positioning : Meta-substitution on the benzamide enhances lipophilicity and membrane permeability .
- Linker design : Acetylenic linkers (e.g., C≡C bonds) reduce steric hindrance for mutant kinase binding .
Methodology : Parallel synthesis of analogs (e.g., varying aryloxy groups) followed by IC profiling in kinase assays .
How can discrepancies in synthetic yields or spectral data be resolved?
Q. Advanced
- Yield optimization : Adjust reaction stoichiometry (e.g., 1.5 eq. of amine for coupling) or solvent (DMF vs. THF) to reduce byproducts .
- Spectral anomalies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., piperazine CH vs. benzyl protons) .
- Crystallography : Single-crystal X-ray analysis confirms stereochemistry in cases of ambiguous optical rotation data (e.g., [α] = +68°) .
What computational methods predict interactions with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., BCR-ABL) using crystal structures (PDB: 2F4J) .
- DFT calculations : Analyze H-bond interactions (e.g., N–H···F–C, interaction energy ≈ -2.9 kcal/mol) to rationalize stability .
- MD simulations : Assess pharmacokinetics (e.g., blood-brain barrier penetration) via logP and PSA calculations .
How can pharmacokinetic properties be optimized for in vivo studies?
Q. Advanced
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450 oxidation .
- Solubility enhancement : Formulate as hydrochloride salts (e.g., 11k•2HCl) or use co-solvents (PEG-400) for parenteral administration .
- In vivo efficacy : Daily oral dosing (10–50 mg/kg in murine models) achieves plasma concentrations above IC for target inhibition .
What strategies mitigate impurities during large-scale synthesis?
Q. Advanced
- Byproduct identification : LC-MS monitors dehalogenation (e.g., Br → H substitution in bromophenoxy intermediates) .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN) removes diastereomers or unreacted starting materials .
- Quality control : NMR spiking with authentic standards confirms purity (>98%) .
How does polymorphism affect formulation and bioactivity?
Q. Advanced
- Crystal forms : Differential scanning calorimetry (DSC) identifies polymorphs (e.g., Form I vs. II) with distinct melting points .
- H-bond networks : Short C–H···F interactions (2.3–2.5 Å) stabilize specific crystal lattices, impacting solubility .
- Bioactivity correlation : Dissolution rate varies by 2-fold between polymorphs, requiring preformulation studies .
What preclinical models validate in vitro findings for this compound?
Q. Advanced
- Xenograft models : Subcutaneous implantation of BCR-ABL-expressing Ba/F3 cells in mice, with survival endpoints .
- PK/PD modeling : Plasma and tumor pharmacokinetics linked to target engagement (e.g., p-CRKL inhibition) .
- Toxicity screening : Off-target effects assessed via hERG inhibition assays and liver microsome stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
